molecular formula C4H7BF3KO2 B1487532 Potassium 3-trifluoroboratopropionate methyl ester CAS No. 1023357-63-2

Potassium 3-trifluoroboratopropionate methyl ester

Cat. No. B1487532
M. Wt: 194 g/mol
InChI Key: NPWJZDRICBCMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 3-trifluoroboratopropionate methyl ester is an organoboronic ester that has garnered considerable attention in the scientific community due to its exceptional properties . This versatile reagent has been widely employed in diverse applications, ranging from organic synthesis to laboratory experiments, making it highly valuable in scientific research .


Synthesis Analysis

While specific synthesis methods for Potassium 3-trifluoroboratopropionate methyl ester are not available in the search results, it’s known that this compound has found utility as a catalyst in organic synthesis, a ligand in coordination chemistry, and a reagent for the deprotection of alcohols .


Molecular Structure Analysis

The molecular formula of Potassium 3-trifluoroboratopropionate methyl ester is C4H7BF3KO2 . It has a molecular weight of 194.00 .


Chemical Reactions Analysis

Potassium 3-trifluoroboratopropionate methyl ester has been utilized in various chemical reactions. Its applications extend to the synthesis of various compounds, including amino acids, peptides, and nucleic acids . Furthermore, it has been utilized in polymer synthesis, notably in the production of polyurethanes and polyamides .

Scientific Research Applications

    Organic Synthesis

    • Potassium 3-trifluoroboratopropionate methyl ester has been used as a catalyst in organic synthesis .
    • It facilitates diverse chemical transformations by forming complexes with other molecules, particularly metal ions .
    • The outcomes of these transformations can vary widely depending on the specific reactions involved .

    Coordination Chemistry

    • This compound acts as a ligand in coordination chemistry .
    • It forms complexes with metal ions, which can then be used in various chemical reactions .
    • The results of these reactions can include the synthesis of new compounds or the modification of existing ones .

    Deprotection of Alcohols

    • Potassium 3-trifluoroboratopropionate methyl ester has been used as a reagent for the deprotection of alcohols .
    • This process involves removing protective groups from alcohol molecules, allowing them to undergo further reactions .
    • The outcomes of these reactions can include the synthesis of new compounds or the modification of existing ones .

    Synthesis of Amino Acids, Peptides, and Nucleic Acids

    • This compound has been used in the synthesis of various compounds, including amino acids, peptides, and nucleic acids .
    • The specific methods of application and experimental procedures can vary widely depending on the specific synthesis involved .
    • The outcomes of these syntheses can include the production of new amino acids, peptides, or nucleic acids .

    Polymer Synthesis

    • Potassium 3-trifluoroboratopropionate methyl ester has been utilized in polymer synthesis, notably in the production of polyurethanes and polyamides .
    • The specific methods of application and experimental procedures can vary widely depending on the specific polymer being synthesized .

properties

IUPAC Name

potassium;trifluoro-(3-methoxy-3-oxopropyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3O2.K/c1-10-4(9)2-3-5(6,7)8;/h2-3H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWJZDRICBCMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674901
Record name Potassium trifluoro(3-methoxy-3-oxopropyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 3-trifluoroboratopropionate methyl ester

CAS RN

1023357-63-2
Record name Potassium trifluoro(3-methoxy-3-oxopropyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium trifluoro(3-methoxy-3-oxopropyl)boranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 3-trifluoroboratopropionate methyl ester
Reactant of Route 2
Potassium 3-trifluoroboratopropionate methyl ester
Reactant of Route 3
Reactant of Route 3
Potassium 3-trifluoroboratopropionate methyl ester
Reactant of Route 4
Potassium 3-trifluoroboratopropionate methyl ester
Reactant of Route 5
Reactant of Route 5
Potassium 3-trifluoroboratopropionate methyl ester
Reactant of Route 6
Reactant of Route 6
Potassium 3-trifluoroboratopropionate methyl ester

Citations

For This Compound
1
Citations
DE Petrillo - 2008 - search.proquest.com
Potassium organotrifluoroborates have emerged as extremely versatile reagents in synthesis. They exhibit increased chemical and physical stability compared with other organometallic …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.